molecular formula C18H19F3N4O3 B2682414 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide CAS No. 1903309-58-9

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide

Numéro de catalogue B2682414
Numéro CAS: 1903309-58-9
Poids moléculaire: 396.37
Clé InChI: GEKRLQCZQLPAGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Pathways and Antineoplastic Activity

One area of research focuses on the metabolism of related compounds, such as Flumatinib (a derivative with a similar structural motif), in the treatment of chronic myelogenous leukemia (CML). Studies have shown that Flumatinib, undergoing Phase I clinical trials in China for CML treatment, is mainly metabolized through amide bond cleavage, leading to the formation of several metabolites including hydrolytic, N-demethylated, and oxidation products, among others. This study highlights the complexity of metabolic pathways involved in the biotransformation of these compounds, which is crucial for understanding their pharmacokinetics and optimizing therapeutic efficacy (Aishen Gong et al., 2010).

Chemical Synthesis and Bioactivity

Further research has been conducted on the synthesis of novel derivatives and their bioactivity. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific substrates have been synthesized and assessed for anti-inflammatory and analgesic activities. These compounds demonstrated significant inhibitory activity on COX-2 selectivity and showed promising analgesic and anti-inflammatory effects, suggesting potential therapeutic applications for inflammation-related conditions (A. Abu‐Hashem et al., 2020).

Antitumor Activity and HDAC Inhibition

Additionally, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, another compound with a related structure, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound blocks cancer cell proliferation and induces cell-cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo and potential as an anticancer drug (Nancy Z. Zhou et al., 2008).

Molecular Synthesis and Antibacterial Activity

Research into the synthesis, characterization, and bioactivity of novel benzamides and their metal complexes has shown that these compounds, particularly copper complexes, exhibit enhanced antibacterial activities against a range of bacterial strains. This indicates the potential for developing new antibacterial agents from benzamide derivatives (E. Khatiwora et al., 2013).

Propriétés

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-11-9-15(26)24-17(22-11)25-7-5-13(6-8-25)23-16(27)12-3-2-4-14(10-12)28-18(19,20)21/h2-4,9-10,13H,5-8H2,1H3,(H,23,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRLQCZQLPAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.